

Molecular structure of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid

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Compound of Interest

Compound Name: 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

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An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-azabicyclo[2.2.1]heptane-3-carboxylic acid**, a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure makes it a valuable scaffold for creating novel therapeutics with improved potency and pharmacokinetic profiles. This document details its molecular structure, physicochemical properties, synthesis, and its pivotal role as a building block in the development of notable drugs, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors and the Hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir.

Molecular Structure and Physicochemical Properties

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a saturated bicyclic amino acid. The core structure consists of a cyclopentane ring bridged by an ethylamine moiety. The stereochemistry at carbons 1, 3, and 4 is critical for its biological activity and its utility as a chiral building block. The exo and endo isomers, along with the chirality at the 3-position, give rise to several stereoisomers. The (1R,3S,4S) and (1S,3R,4R) isomers are of particular importance in pharmaceutical synthesis. For many synthetic applications, the nitrogen atom is protected,

most commonly with a tert-butoxycarbonyl (Boc) group, to yield N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.

Physicochemical Data

Quantitative data for the parent compound and its widely used N-Boc derivative are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of **2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid** and its N-Boc Derivative

Property	2-Azabicyclo[2.2.1]heptane-3-carboxylic acid	(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Molecular Formula	C ₇ H ₁₁ NO ₂	C ₁₂ H ₁₉ NO ₄
Molecular Weight	141.17 g/mol	241.28 g/mol
CAS Number	88260-06-4	291775-59-2
Appearance	Solid	White to off-white solid
Melting Point	Not available	147-152 °C
pKa	Not available	4.05 ± 0.20 (Predicted)[1]
Solubility	Hydrochloride salt is water-soluble[2]	Not available
Optical Rotation	[α] _D ²² = +22.3 (c 1, MeOH) for (1R,3S,4S)-HCl salt	[α] _D ²² = -170 ± 10° (c = 1 in Chloroform)

Spectroscopic Data

Table 2: Spectroscopic Data for Key Derivatives

Spectrum Type	(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride	(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
¹ H NMR (CD ₃ OD)	δ (ppm): 1.62–1.79 (3H, m), 1.83–1.97 (3H, m), 3.02 (1H, s), 4.05 (1H, s), 4.21 (1H, s)	Data not readily available in a comparable format.
¹³ C NMR (CD ₃ OD)	δ (ppm): 27.1 (CH ₂), 28.6 (CH ₂), 36.32 (CH ₂), 42.7 (CH), 61.2 (CH), 64.8 (CH), 172.0 (C)	Data not readily available in a comparable format.

Crystallographic Data

The rigid bicyclic structure of this molecule has been confirmed by X-ray crystallography of its derivatives. The following table presents key crystallographic parameters for a related derivative, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, which shares the core bicyclic scaffold.

Table 3: Crystallographic Data for tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate[3]

Parameter	Value
Crystal System	Monoclinic
Space Group	P 2 ₁
a (Å)	6.0710 (7)
b (Å)	9.3703 (11)
c (Å)	9.3002 (10)
β (°) **	100.013 (5)
Volume (Å ³) **	521.00 (10)
Z	2

Experimental Protocols

The synthesis of enantiopure **2-azabicyclo[2.2.1]heptane-3-carboxylic acid** is most commonly achieved through a hetero-Diels-Alder reaction, followed by hydrogenation and hydrolysis. The following is a detailed methodology for the synthesis of the (1R,3S,4S)-N-Boc derivative, a key intermediate for many pharmaceutical applications.

Synthesis of (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

This synthesis involves a multi-step, one-pot procedure starting from ethyl glyoxylate and (R)-phenylethylamine.

Materials:

- Ethyl glyoxylate
- (R)-phenylethylamine
- Toluene
- Molecular sieves (4 Å)
- Methanol
- Trimethylchlorosilane
- Cyclopentadiene
- Palladium on carbon (10%)
- Sodium hydroxide
- Di-tert-butyl dicarbonate (Boc₂O)
- Hydrochloric acid
- Ethyl acetate

Protocol:

- **Imine Formation:** Dissolve ethyl glyoxylate in toluene and cool the solution to -10 to 0 °C. Add molecular sieves and (R)-phenylethylamine and stir for 3 hours to form the corresponding imine.
- **Diels-Alder Cycloaddition:** To the cooled reaction mixture, add methanol and trimethylchlorosilane and stir for 2 hours. Subsequently, add freshly cracked cyclopentadiene and continue stirring for another 3 hours. This step forms the bicyclic ene-ester.
- **Hydrogenation:** Add 10% palladium on carbon to the reaction mixture and hydrogenate at normal pressure for 3 hours. This reduces the double bond of the bicyclic system.
- **Saponification:** Add an aqueous solution of sodium hydroxide and warm the mixture to 50 °C, stirring for 2 hours to hydrolyze the ethyl ester to the carboxylic acid.
- **Boc Protection:** Cool the reaction mixture to 0 °C and add Boc anhydride (Boc₂O). Stir for 4 hours to protect the secondary amine.
- **Workup and Isolation:** Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield (1R,3S,4S)-N-Boc-**2-azabicyclo[2.2.1]heptane-3-carboxylic acid** as a white solid.

Applications in Drug Development

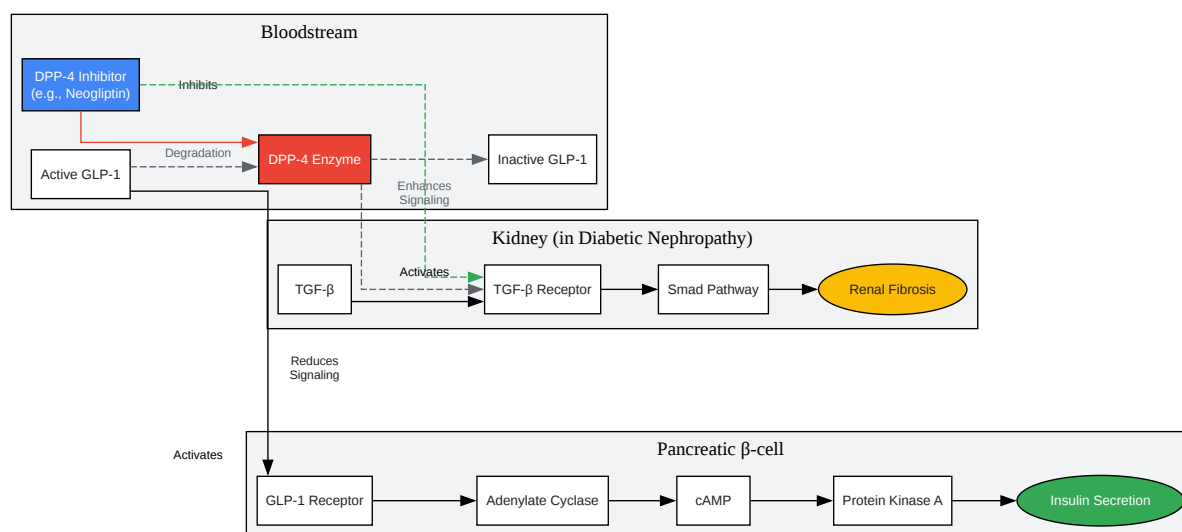
The rigid structure of **2-azabicyclo[2.2.1]heptane-3-carboxylic acid** makes it an excellent scaffold for positioning functional groups in a well-defined spatial orientation, which is highly advantageous for optimizing drug-receptor interactions.

DPP-4 Inhibitors for Type 2 Diabetes

Derivatives of 2-azabicyclo[2.2.1]heptane are used in the synthesis of potent and selective DPP-4 inhibitors, such as Neogliptin^{[4][5][6]}. DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon

release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.

The inhibition of DPP-4 by drugs derived from **2-azabicyclo[2.2.1]heptane-3-carboxylic acid** primarily impacts the GLP-1 signaling pathway, leading to beneficial downstream effects on glucose homeostasis and potentially offering reno-protective effects through modulation of the TGF- β pathway.



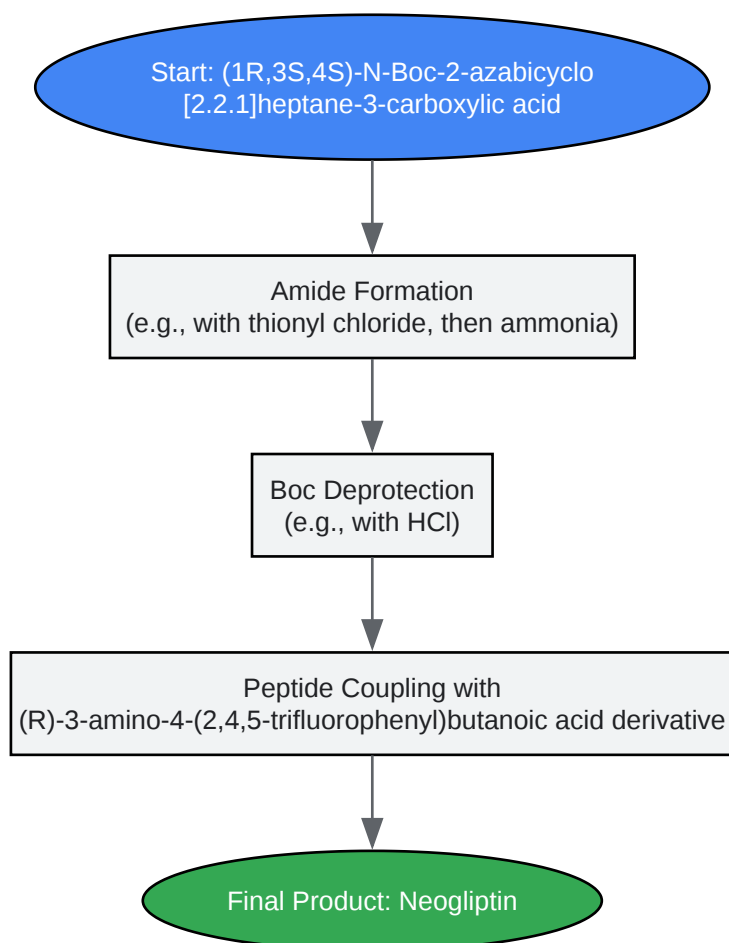
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DPP-4 inhibition enhances GLP-1 signaling and may reduce TGF- β -mediated renal fibrosis.

Ledipasvir for Hepatitis C

The (1R,3S,4S)-N-Boc derivative is a crucial chiral building block in the synthesis of Ledipasvir, a potent inhibitor of the HCV NS5A protein.[4] NS5A is essential for viral RNA replication and virion assembly, and its inhibition effectively halts the lifecycle of the hepatitis C virus. The rigid bicyclic core of the amino acid helps to correctly orient the pharmacophoric elements of Ledipasvir for optimal binding to its target.

The following diagram illustrates the key steps in the synthesis of a DPP-4 inhibitor, Neogliptin, starting from (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.



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Simplified workflow for the synthesis of the DPP-4 inhibitor Neogliptin.

Conclusion

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid and its derivatives are versatile and highly valuable building blocks in modern medicinal chemistry. Their conformationally restricted nature

provides a robust scaffold for the design of potent and selective therapeutic agents. The successful application of this core in drugs for metabolic diseases and viral infections underscores its importance and highlights its potential for future drug discovery and development endeavors. This guide provides essential technical information to aid researchers and scientists in leveraging the unique properties of this compound in their work.

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